molecular formula C14H26N2O3S2 B2690078 2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1448072-10-3

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2690078
CAS RN: 1448072-10-3
M. Wt: 334.49
InChI Key: JPKHOAPPUORDJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentylthio, piperidinyl, and methylsulfonyl groups would likely influence its three-dimensional structure and potentially its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfur atom in the cyclopentylthio group might be susceptible to oxidation, and the nitrogen atom in the piperidinyl group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods .

Scientific Research Applications

Enzyme Inhibitory Applications

A significant area of research involves the synthesis of compounds for enzyme inhibition. For instance, derivatives synthesized through conventional and microwave-assisted protocols demonstrated potential inhibition against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound exhibited notable activity against these enzymes, indicating the potential of similar structures for therapeutic applications in conditions where enzyme inhibition is beneficial (Virk et al., 2018). Similarly, another study synthesized derivatives targeting AChE and BChE, and lipoxygenase (LOX) enzymes, highlighting the broad spectrum of enzyme targets that such compounds can influence (Khalid et al., 2014).

Antibacterial Applications

The antibacterial potential of N-substituted acetamide derivatives has also been explored, with certain compounds showing moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. This suggests the promise of acetamide derivatives, including those similar to 2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, in developing new antibacterial agents (Iqbal et al., 2017).

Antitumor and Anticancer Applications

Research into the antitumor activity of related compounds has yielded promising results. For example, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown inhibitory effects on various cell lines, with specific derivatives demonstrating comparable efficacy to established chemotherapy drugs. This indicates the potential for developing anticancer drugs from similarly structured compounds (Albratty et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should be taken when working with this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a drug .

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S2/c1-21(18,19)16-8-6-12(7-9-16)10-15-14(17)11-20-13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKHOAPPUORDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

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